3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3,3-difluoro-1-methylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-6(5(10)11)2-3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOUOWUWKACQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785125-34-9 | |
| Record name | 3,3-difluoro-1-methylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid typically involves the introduction of fluorine atoms into the cyclopentane ring. One common method is the difluoromethylation of cyclopentane derivatives using difluoromethylation reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the interaction. These interactions can modulate biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The carboxylic acid group is central to the compound’s reactivity. Substituents on the cyclopentane ring influence acidity and lipophilicity:
Functional Group Comparisons
Biological Activity
3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid (CAS No. 1785125-34-9) is a fluorinated derivative of cyclopentane carboxylic acid that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features two fluorine atoms attached to the third carbon of the cyclopentane ring and a carboxylic acid group on the first carbon. This unique structure may enhance its biological activity, making it a candidate for further investigation in various scientific fields.
The biological activity of this compound primarily stems from its interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing these interactions and influencing biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial for drug development.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects, although further research is needed to confirm these findings.
- Therapeutic Applications : Its unique structure positions it as a candidate for designing new drugs targeting specific diseases .
Data Table: Biological Activity Comparison
| Activity | This compound | Similar Compounds |
|---|---|---|
| Enzyme Inhibition | Yes | Varies by compound |
| Antimicrobial Activity | Potentially | Varies; some show efficacy |
| Binding Affinity | Enhanced due to fluorination | Lower in non-fluorinated analogs |
| Therapeutic Potential | High potential in drug design | Varies significantly |
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities. For example:
- Synthesis and Biological Evaluation : A study synthesized various derivatives and evaluated their enzyme inhibitory activity. Results indicated that certain modifications enhanced inhibitory potency compared to the parent compound .
- Fluorinated Compounds in Drug Development : Research highlights the role of fluorinated compounds in improving pharmacokinetic properties such as bioavailability and metabolic stability. The incorporation of fluorine in this compound exemplifies this trend.
Q & A
Basic: What synthetic routes are optimal for preparing 3,3-difluoro-1-methylcyclopentane-1-carboxylic acid with high purity?
Answer:
A robust method involves cyclopentane ring functionalization via fluorination and subsequent carboxylation. Key steps include:
- Fluorination control : Use lithium hydroxide (LiOH) in methanol/water mixtures to hydrolyze intermediates (e.g., tert-butoxycarbonyl-protected precursors) under controlled temperatures (0°C to room temperature) to avoid side reactions .
- Purification : Silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 70:30 ratio) effectively isolates the product, achieving >92% yield and >97% purity .
- Characterization : Confirm structure via multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For example, ¹⁹F NMR signals at δ −88.52 to −91.45 ppm confirm difluoromethylenyl groups .
Advanced: How can researchers resolve discrepancies in NMR data for fluorinated cyclopentane derivatives?
Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or temperature variations. Mitigation strategies include:
- Temperature standardization : Record NMR spectra at consistent temperatures (e.g., 60°C for DMSO-d₆) to minimize dynamic effects. shows split ¹H NMR signals at 60°C due to restricted rotation .
- Solvent referencing : Use deuterated solvents (e.g., D₂O for aqueous samples) to align chemical shifts. For example, carboxylate protons in D₂O appear at δ 12.61 ppm .
- Dynamic NMR (DNMR) : Analyze coalescence temperatures to quantify rotational barriers in difluoromethylenyl groups .
Basic: Which analytical techniques are critical for confirming structural integrity?
Answer:
- Multinuclear NMR : ¹⁹F NMR is indispensable for identifying fluorine environments (e.g., geminal vs. vicinal fluorines). ¹³C NMR detects cyclopentane ring carbons (δ 173–181 ppm for carboxylates) .
- HRMS : Validate molecular formulas using ESI-TOF or APCI methods. For example, [M+Na]+ at m/z 456.0498 matches C₁₈H₂₁F₂NNaO₄Se .
- X-ray crystallography : Resolve stereochemistry ambiguities (e.g., Advanced Photon Source data in ) .
Advanced: How does fluorination position influence reactivity in downstream derivatization?
Answer:
The 3,3-difluoro motif introduces both steric and electronic effects:
- Electronic effects : Fluorine’s electronegativity increases carboxylic acid acidity (pKa ~2.5–3.0), enhancing nucleophilic acyl substitution .
- Steric hindrance : The 1-methyl group directs regioselectivity in ring-opening reactions. For example, phenylselanyl intermediates (e.g., compound 9 in ) undergo oxidative elimination to form cyclopentene derivatives .
- Comparative studies : Analogues like 2-(difluoromethyl)cyclopentane-1-carboxylic acid (CAS 1421601-91-3) show reduced reactivity due to fewer fluorine substituents .
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Solubility : Avoid aqueous solutions unless lyophilized; the compound is water-insoluble but soluble in DMSO or methanol .
- Light sensitivity : Protect from UV exposure to prevent defluorination .
Advanced: What computational methods predict biological activity for fluorinated cyclopentanes?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potentials to map nucleophilic/electrophilic sites. For example, fluorine’s σ-hole interactions enhance binding to enzyme active sites .
- Molecular Dynamics (MD) : Simulate interactions with targets like GABA aminotransferase, leveraging X-ray structures (e.g., PDB 3R4 in ) .
- QSAR models : Correlate logP values (e.g., XLogP3 ~1.5) with membrane permeability for CNS-targeting compounds .
Advanced: How to address contradictions in reaction yields across synthetic protocols?
Answer:
- Parameter optimization : Vary reaction time (e.g., 20 h for hydrolysis vs. 4 h for TFA deprotection) to balance conversion and byproduct formation .
- Catalyst screening : Transition metals (e.g., Pd/C) may improve selectivity in decarboxylation steps .
- Reproducibility checks : Cross-validate yields using independent techniques (e.g., ion-exchange chromatography for cationic intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
